2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-
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Overview
Description
2-Oxa-6-azaspiro[45]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve overall yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
- 1-Oxa-7-thia-4-azaspiro[4.5]decane
Uniqueness
2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel- is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(5S)-3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione |
InChI |
InChI=1S/C9H13NO3/c1-6-5-9(8(12)13-6)4-2-3-7(11)10-9/h6H,2-5H2,1H3,(H,10,11)/t6?,9-/m0/s1 |
InChI Key |
MPSNWLMMXREULD-HSOSERFQSA-N |
Isomeric SMILES |
CC1C[C@@]2(CCCC(=O)N2)C(=O)O1 |
Canonical SMILES |
CC1CC2(CCCC(=O)N2)C(=O)O1 |
Origin of Product |
United States |
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